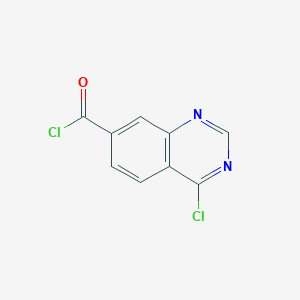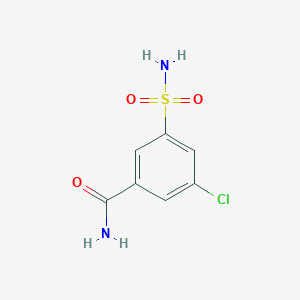
1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both an imidazole and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized . The reaction conditions often require a nickel catalyst and proceed through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of robust catalysts and optimized reaction conditions would be essential for efficient industrial synthesis.
化学反应分析
Types of Reactions: 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule.
作用机制
The mechanism of action of 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
- 1-phenyl-1H-imidazole-5-carboxylic acid
- Pyrrolidine-2-carboxylic acid
- 1-phenyl-1H-imidazole-5-carbonyl derivatives
Uniqueness: 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties.
属性
分子式 |
C15H15N3O3 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC 名称 |
1-(3-phenylimidazole-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O3/c19-14(17-8-4-7-12(17)15(20)21)13-9-16-10-18(13)11-5-2-1-3-6-11/h1-3,5-6,9-10,12H,4,7-8H2,(H,20,21) |
InChI 键 |
MBUVFAXWFQQFGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)C2=CN=CN2C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)




![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)

![6,6',6'',6'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayl)tetrakis(2-naphthoic acid)](/img/structure/B13646831.png)




